molecular formula C16H13Cl2N3O2 B3848229 N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide

N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3848229
M. Wt: 350.2 g/mol
InChI Key: PEDBNICZBRHXMA-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of 4-chlorobenzaldehyde and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory properties by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide has been shown to have biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the blood, indicating its potential as an anti-inflammatory agent. It has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide is its potential as a multi-targeted agent. It has been shown to have anti-cancer and anti-inflammatory properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide. One of the directions is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the study of its mechanism of action and identification of its molecular targets. Additionally, the development of new synthesis methods that can improve the yield and solubility of this compound can also be a future direction.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c17-13-5-1-11(2-6-13)9-19-15(22)16(23)21-20-10-12-3-7-14(18)8-4-12/h1-8,10H,9H2,(H,19,22)(H,21,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDBNICZBRHXMA-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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